[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate
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Description
[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate, also known as MTAPA, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Novel Organic Synthesis Techniques
- A study focused on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties, leveraging a one-pot Biginelli synthesis. These compounds are synthesized efficiently and have potential applications in medicinal chemistry and material sciences due to their structural features (Bhat et al., 2018).
Heterocyclic Building Blocks
- Research demonstrated the utility of morpholine-containing compounds as designer substrates in syntheses of heterocyclic scaffolds. These substrates can be transformed into valuable building blocks for further chemical synthesis, showcasing the versatility of morpholine derivatives in organic chemistry (Pandey et al., 2012).
Enzyme Inhibition Studies
- Morpholine derivatives have been identified as key intermediates in the synthesis of compounds that inhibit tumor necrosis factor alpha and nitric oxide. These findings suggest potential therapeutic applications in reducing inflammation and managing cancer (Lei et al., 2017).
Photophysical Properties
- The synthesis and photophysical characterization of morpholine derivatives have been explored, with findings indicating potential applications in materials science, particularly in the development of photoluminescent materials (Chin et al., 2010).
Catalytic Activities
- Research on morpholine-based ionic liquids revealed insights into their physicochemical properties, cytotoxicity, and potential as biomass solvents. These studies highlight the role of morpholine derivatives in green chemistry and sustainable processes (Pernak et al., 2011).
properties
IUPAC Name |
[2-methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S/c1-13(19)22-15(2,3)14(20)17-12-16(4-10-23-11-5-16)18-6-8-21-9-7-18/h4-12H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJGEVFENXJEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1(CCSCC1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate |
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